2-Methoxy-4-(4-methylimidazol-1-yl)aniline
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Overview
Description
2-Methoxy-4-(4-methylimidazol-1-yl)aniline is an organic compound that features a methoxy group and a methylimidazole moiety attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylimidazol-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylimidazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-methylimidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-Methoxy-4-(4-methylimidazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylimidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
- 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Uniqueness
2-Methoxy-4-(4-methylimidazol-1-yl)aniline is unique due to the presence of both a methoxy group and a methylimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methoxy-4-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)9-3-4-10(12)11(5-9)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
FKDBXPBAUMCYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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